3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the reaction of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of alkali metal halides in an alcoholic medium . The reaction is carried out in an undivided cell under electrolysis conditions, leading to the formation of the desired product with high yield and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo electrocatalytic reactions with aldehydes to form substituted 3-acetoacetylcoumarins . These reactions are facilitated by the presence of alkali metal halides and occur under mild conditions, leading to the formation of highly reactive intermediates that can further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one include:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique benzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
Properties
IUPAC Name |
3-benzoyl-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-7-10(14)11(13(16)17-8)12(15)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFOPCHJGACKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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